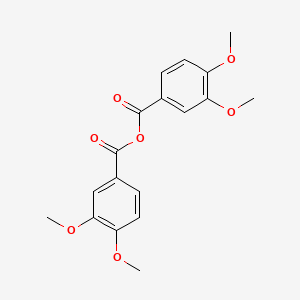

3,4-Dimethoxybenzoic anhydride

Vue d'ensemble

Description

3,4-Dimethoxybenzoic anhydride: is an organic compound with the molecular formula C18H18O7 and a molecular weight of 346.3313 g/mol . It is derived from 3,4-dimethoxybenzoic acid and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Mécanisme D'action

Mode of Action

, a type of cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide .

Biochemical Pathways

, which are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

, which are known for their mild and functional group tolerant reaction conditions .

Analyse Biochimique

Cellular Effects

The effects of 3,4-Dimethoxybenzoic anhydride on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 3,4-dimethoxybenzoic acid. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, although the extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects are important for determining safe and effective dosages for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the anhydride bond, leading to the formation of 3,4-dimethoxybenzoic acid and other metabolites. The compound’s presence can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzoic anhydride can be synthesized from 3,4-dimethoxybenzoic acid through a dehydration reaction. One common method involves the use of methanesulfonyl chloride and triethylamine in tetrahydrofuran at 0°C . This reaction yields the anhydride with a high degree of purity.

Industrial Production Methods: . These methods are scalable and can be adapted for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethoxybenzoic anhydride undergoes various chemical reactions, including hydrolysis, substitution, and coupling reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dimethoxybenzoic acid.

Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include 3,4-dimethoxybenzoic acid and various substituted derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry: 3,4-Dimethoxybenzoic anhydride is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds. It is also employed in the synthesis of complex organic molecules.

Biology and Medicine: While specific biological applications of this compound are limited, its precursor, 3,4-dimethoxybenzoic acid, has been identified as a plant metabolite and allergen

Comparaison Avec Des Composés Similaires

3,4-Dimethoxybenzoic acid: The precursor to 3,4-dimethoxybenzoic anhydride, it shares similar chemical properties and reactivity.

Veratric anhydride: Another anhydride derived from a dimethoxybenzoic acid, it has similar applications in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Its ability to form ester and amide bonds makes it valuable in organic synthesis and material science .

Activité Biologique

3,4-Dimethoxybenzoic anhydride is a derivative of 3,4-dimethoxybenzoic acid, known for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and food science, due to its unique properties and applications. The following sections delve into its biological activity, including anti-inflammatory, antioxidant effects, and potential applications in dermatology.

- Chemical Formula : C₁₈H₁₈O₇

- Molecular Weight : 346.43 g/mol

- IUPAC Name : this compound

- CAS Number : 93-07-2

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study on its effects against UV-induced skin damage showed that the compound can modulate the expression of matrix metalloproteinases (MMPs), which are involved in collagen degradation. This modulation helps in reducing inflammation and promoting skin health by enhancing collagen synthesis and inhibiting MMP expression .

Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound. In vitro tests indicated that it possesses significant antibacterial activity against a range of pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in developing antimicrobial agents .

Clinical Study on Facial Wrinkles

A clinical trial assessed the effects of a cream containing veratric acid (3,4-dimethoxybenzoic acid) on facial wrinkles. Participants showed significant improvement in wrinkle formation after treatment, attributed to the compound's ability to enhance collagen production and reduce MMP levels. This study underscores the potential of this compound in cosmetic applications aimed at anti-aging .

Antibacterial Efficacy Study

A research article focused on the synthesis and antibacterial properties of 3,4-dimethoxybenzoic acid single crystals demonstrated their effectiveness against common bacterial strains. The study provided insights into the structure-activity relationship that contributes to its antibacterial effects, suggesting avenues for further research into new antibacterial formulations .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 346.43 g/mol |

| Anti-inflammatory Activity | Yes (modulates MMPs) |

| Antioxidant Activity | Yes (scavenges free radicals) |

| Antibacterial Activity | Yes (effective against pathogens) |

Propriétés

IUPAC Name |

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUQAHDYSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552579 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-54-2 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.